- Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand, Organic & Biomolecular Chemistry, 2022, 20(40), 7936-7941

Cas no 96789-80-9 ((S)-1-3-(Trifluoromethyl)phenylethanol)

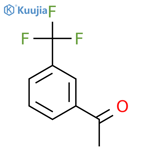

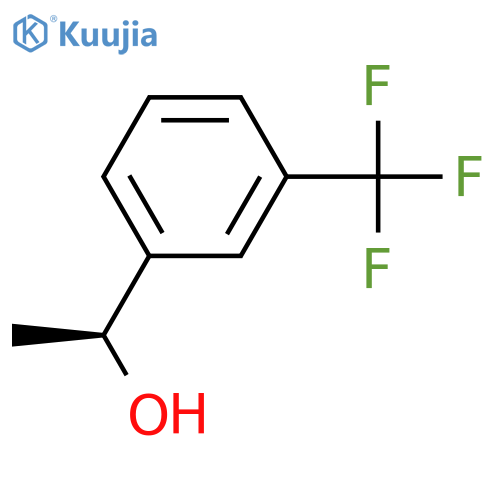

96789-80-9 structure

Productnaam:(S)-1-3-(Trifluoromethyl)phenylethanol

CAS-nummer:96789-80-9

MF:C9H9F3O

MW:190.162373304367

MDL:MFCD03093004

CID:803496

(S)-1-3-(Trifluoromethyl)phenylethanol Chemische en fysische eigenschappen

Naam en identificatie

-

- (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

- (αS)-α-Methyl-3-(trifluoromethyl)-benzenemethanol

- (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL

- Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)-

- (S)-(-)-1-(m-Trifluoromethylphenyl)ethanol

- (αS)-α-Methyl-3-(trifluoromethyl)benzenemethanol (ACI)

- Benzenemethanol, α-methyl-3-(trifluoromethyl)-, (S)- (ZCI)

- (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol

- (1S)-1-[3-(Trifluoromethyl)phenyl]ethanol

- (S)-1-(3-Trifluoromethylphenyl)ethanol

- (S)-1-3-(Trifluoromethyl)phenylethanol

-

- MDL: MFCD03093004

- Inchi: 1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1

- InChI-sleutel: YNVXCOKNHXMBQC-LURJTMIESA-N

- LACHT: C(C1C=CC=C([C@@H](O)C)C=1)(F)(F)F

Berekende eigenschappen

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 2

Experimentele eigenschappen

- Dichtheid: 1.234

- Kookpunt: 207 ºC

- Vlampunt: 96 ºC

(S)-1-3-(Trifluoromethyl)phenylethanol Beveiligingsinformatie

- Gevaarverklaring: Irritant

-

Identificatie van gevaarlijk materiaal:

(S)-1-3-(Trifluoromethyl)phenylethanol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-74313-0.5g |

(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |

96789-80-9 | 95% | 0.5g |

$417.0 | 2023-02-12 | |

| abcr | AB227835-250 mg |

(S)-1-[3-(Trifluoromethyl)phenyl]ethanol, 97%; . |

96789-80-9 | 97% | 250mg |

€373.50 | 2023-05-20 | |

| TRC | T899398-50mg |

(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |

96789-80-9 | 50mg |

$ 185.00 | 2022-06-02 | ||

| TRC | T899398-100mg |

(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |

96789-80-9 | 100mg |

$ 295.00 | 2022-06-02 | ||

| TRC | T899398-10mg |

(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |

96789-80-9 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Apollo Scientific | PC0589-1g |

(S)-1-[3-(Trifluoromethyl)phenyl]ethanol |

96789-80-9 | 98% | 1g |

£96.00 | 2024-07-20 | |

| Chemenu | CM132541-250mg |

(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |

96789-80-9 | 95% | 250mg |

$*** | 2023-05-04 | |

| Chemenu | CM132541-1g |

(S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |

96789-80-9 | 95% | 1g |

$*** | 2023-05-04 | |

| Enamine | EN300-74313-2.5g |

(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |

96789-80-9 | 95% | 2.5g |

$1049.0 | 2023-02-12 | |

| Aaron | AR00IKJZ-100mg |

Benzenemethanol, a-methyl-3-(trifluoromethyl)-, (aS)- |

96789-80-9 | 95% | 100mg |

$21.00 | 2025-02-28 |

(S)-1-3-(Trifluoromethyl)phenylethanol Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (8α,9R)-N-[[2-[(2-Methoxyphenyl)(3-methoxyphenyl)phosphino]phenyl]methyl]cinchon… Solvents: Isopropanol ; 30 min, rt

1.2 Reagents: Cesium carbonate ; 3 h, 82 °C

1.2 Reagents: Cesium carbonate ; 3 h, 82 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Formic acid , Triethylamine Catalysts: Stereoisomer of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Dimethylformamide

Referentie

- Practical Asymmetric Synthesis of (S)-MA20565, a Wide-Spectrum Agricultural Fungicide, Journal of Organic Chemistry, 2000, 65(2), 432-437

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Zinc , (TB-5-22)-Dichloro[2-[(4S)-4-(diphenylmethyl)-4,5-dihydro-2-oxazolyl-κN3]-N-[2-[… Solvents: Tetrahydrofuran ; 1 h, 65 °C

1.2 Reagents: Triethoxysilane ; 48 h, 65 °C

1.2 Reagents: Triethoxysilane ; 48 h, 65 °C

Referentie

- Asymmetric iron-catalyzed hydrosilane reduction of ketones: Effect of zinc metal upon the absolute configuration, Angewandte Chemie, 2010, 49(49), 9384-9387

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Hydrogen , Barium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Ethanol ; 1 h, 6 MPa, 35 °C

Referentie

- Cinchona-Alkaloid-Derived NNP Ligand for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones, Organic Letters, 2022, 24(1), 415-419

Synthetic Routes 5

Reactievoorwaarden

1.1 Solvents: Ethanol , Water ; 96 h, 30 °C

Referentie

- Screening on the use of Kluyveromyces marxianus CBS 6556 growing cells as enantioselective biocatalysts for ketone reductions, Tetrahedron: Asymmetry, 2011, 22(23), 1985-1993

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , (1S,2S)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine

Referentie

- 2-Propanol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, , 1-15

Synthetic Routes 7

Reactievoorwaarden

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (1′R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1… Solvents: 1-Propanol ; 1.0 h, 25 - 30 °C

1.2 Reagents: Potassium tert-butoxide , Hydrogen Solvents: 1-Propanol ; 10 min, 6 atm, 25 - 30 °C

1.2 Reagents: Potassium tert-butoxide , Hydrogen Solvents: 1-Propanol ; 10 min, 6 atm, 25 - 30 °C

Referentie

- Chiral Iridium Spiro Aminophosphine Complexes: Asymmetric Hydrogenation of Simple Ketones, Structure, and Plausible Mechanism, Chemistry - An Asian Journal, 2011, 6(3), 899-908

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-13)-Dichloro[(1R,2R)-1,2-diphenyl-1,2-ethanediamine-κN1,κN2][1,1′-[(1S)-2,… Solvents: Isopropanol ; 2.0 h, 50 atm, rt

Referentie

- Synthesis of chiral spiro diphosphine ligands and their ruthenium complexes used as asymmetric hydrogenation catalysts, China, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Ethanol Catalysts: Alcohol dehydrogenase Solvents: Water ; 12 h, pH 7.5, 30 °C

Referentie

- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant, Organic Letters, 2009, 11(2), 305-308

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Formic acid , Triethylamine Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo…

Referentie

- Preparation of optically active aromatic alcohols, Japan, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2816118-72-4 Solvents: Ethanol ; 70 bar, rt → 50 °C; 20 h, 50 °C

Referentie

- Testing the role of the backbone length using bidentate and tridentate ligands in manganese-catalyzed asymmetric hydrogenation, Molecular Catalysis, 2022, 529,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Copper fluoride (CuF2) , (-)-BINAP Solvents: Toluene

1.2 Reagents: Phenylsilane

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Phenylsilane

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- New efficient copper fluoride-based catalyst for enantioselective hydrosilylation of ketones in aerobic conditions, Israel Journal of Chemistry, 2002, 41(4), 231-240

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol

Referentie

- Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope, Journal of the American Chemical Society, 1998, 120(51), 13529-13530

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Isopropanol Catalysts: Bromopentacarbonylmanganese , Stereoisomer of 5,11a,12,13,14,15,15a,22,28a,29,30,31,32,32a-tetradecahydro-5,22… Solvents: Isopropanol ; 30 min, 55 °C

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 15 min, 55 °C

1.3 3 h, 75 °C

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 15 min, 55 °C

1.3 3 h, 75 °C

Referentie

- Manganese catalyzed asymmetric transfer hydrogenation of ketones, Chinese Chemical Letters, 2021, 32(4), 1415-1418

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-13)-Bis[(11bR)-4-(2-bromophenyl)dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosph… Solvents: Isopropanol , Dichloromethane ; 8 h, 80 bar, 0 °C

Referentie

- Ru(II) complexes of cyclohexanediamine and monodentate phosphorus ligands for asymmetric ketone hydrogenation, Tetrahedron: Asymmetry, 2006, 17(20), 2925-2929

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Phenylsilane Catalysts: Copper fluoride (CuF2) , (-)-BINAP Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Efficient Enantioselective Hydrosilylation of Ketones Catalyzed by Air Stable Copper Fluoride-Phosphine Complexes, Organic Letters, 2001, 3(25), 4111-4113

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Hydrogen , Barium hydroxide Catalysts: Grubbs' catalyst , (9R)-N-[[2-[Bis(2-methoxyphenyl)phosphino]phenyl]methyl]-6′-methoxycinchonan-9-a… Solvents: Methanol ; 2 h, 6 MPa, 25 °C

Referentie

- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands, RSC Advances, 2022, 12(23), 14912-14916

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol , Water ; 2 h, 45 - 55 mm Hg, 25 °C

Referentie

- Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation, Organic Process Research & Development, 2000, 4(5), 346-348

Synthetic Routes 19

Reactievoorwaarden

1.1 Catalysts: Zinc acetate , 1,2-Cyclohexanediamine, N,N′-bis(2-furanylmethylene)-, [N(E),N′(E),1R,2R]- Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Triethoxysilane ; 48 h, rt

1.2 Reagents: Triethoxysilane ; 48 h, rt

Referentie

- Asymmetric Zinc-Catalyzed Hydrosilylation of Ketones and the Effect of Carboxylate on the Enantioselectivity, Chirality, 2013, 25(5), 275-280

(S)-1-3-(Trifluoromethyl)phenylethanol Raw materials

(S)-1-3-(Trifluoromethyl)phenylethanol Preparation Products

(S)-1-3-(Trifluoromethyl)phenylethanol Gerelateerde literatuur

-

Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

96789-80-9 ((S)-1-3-(Trifluoromethyl)phenylethanol) Gerelateerde producten

- 1598-89-6(Bis(3-(trifluoromethyl)phenyl)methanol)

- 728-80-3(phenyl[3-(trifluoromethyl)phenyl]methanol)

- 395-23-3(4-(Trifluoromethyl)benzhydrol)

- 1399662-05-5(5-[(2-fluorophenoxy)methyl]furan-2-carbaldehyde)

- 1001519-22-7(1-(2-Methylphenoxy)methyl-1H-pyrazole-3-carboxylic Acid)

- 2228621-42-7(2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol)

- 1869187-28-9(2-(ethylamino)-4-(4-methoxy-1H-pyrazol-1-yl)butanamide)

- 923204-69-7(1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)

- 1339865-46-1(N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine)

- 2171156-05-9(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:96789-80-9)(S)-1-3-(Trifluoromethyl)phenylethanol

Zuiverheid:99%

Hoeveelheid:5.0g

Prijs ($):394.0